

CAS number and molecular weight of Fmoc-Tyr-OH

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Compound of Interest

Compound Name: Fmoc-Tyr-OH

Cat. No.: B2862115

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An In-Depth Technical Guide to **Fmoc-Tyr-OH**: Properties, Synthesis Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N α -Fmoc-L-tyrosine (**Fmoc-Tyr-OH**), a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the generation of peptides containing tyrosine and phosphotyrosine residues. This document outlines its chemical properties, provides detailed experimental protocols for its use, and visualizes the synthesis workflow.

Core Properties of Fmoc-Tyr-OH

Fmoc-Tyr-OH is an N-terminally protected form of the amino acid L-tyrosine. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is stable under acidic conditions, making it a cornerstone of orthogonal peptide synthesis strategies.^[1]

Property	Value	Source(s)
CAS Number	92954-90-0	[2] [3] [4] [5]
Molecular Weight	403.43 g/mol	
Molecular Formula	C ₂₄ H ₂₁ NO ₅	
Appearance	White to off-white solid/powder	
Storage Temperature	2-8°C	
Solubility	Soluble in DMSO	

Experimental Protocols

The primary application of **Fmoc-Tyr-OH** is in Fmoc-based solid-phase peptide synthesis. The following protocols are representative methodologies for the incorporation of a tyrosine residue into a peptide chain using **Fmoc-Tyr-OH**.

Resin Preparation and Swelling

Before the first amino acid is coupled, the solid support resin must be properly prepared.

- **Resin Selection:** For peptides with a C-terminal carboxyl group, Wang resin is commonly used. For C-terminal amides, Rink Amide resin is a suitable choice.
- **Swelling:** Place the selected resin in a reaction vessel and add a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to swell the resin. Allow the resin to swell for 15-30 minutes to ensure optimal reaction conditions.

Fmoc-Tyr-OH Coupling

This protocol describes the addition of **Fmoc-Tyr-OH** to the resin-bound peptide chain.

- **Deprotection of the N-terminal Fmoc Group:** Before coupling the next amino acid, the Fmoc group from the previously added amino acid on the resin must be removed. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF. The reaction is usually carried out for a short period (e.g., 1-2 minutes) followed by a longer treatment (e.g.,

7-10 minutes). The resin is then washed thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

- **Activation of Fmoc-Tyr-OH:** The carboxylic acid of **Fmoc-Tyr-OH** must be activated to facilitate amide bond formation. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The activation is typically performed in the presence of an additive like OxymaPure.
- **Coupling Reaction:** The activated **Fmoc-Tyr-OH** solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation to ensure complete coupling.
- **Washing:** After the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

Synthesis of Phosphotyrosine-Containing Peptides

Fmoc-Tyr-OH is a precursor for the synthesis of phosphotyrosine-containing peptides, which are crucial for studying signal transduction pathways. For this purpose, a protected version of Fmoc-Tyr(PO_3R_2)-OH is used. A common derivative is Fmoc-Tyr($\text{PO}(\text{OBzl})\text{OH}$)-OH. The use of Fmoc-Tyr(PO_3tBu_2)-OH has also been described as an efficient method.

The coupling of these phosphorylated derivatives follows a similar protocol to that of **Fmoc-Tyr-OH**, although uronium-based coupling reagents like HBTU or HATU are often recommended.

Final Cleavage and Deprotection

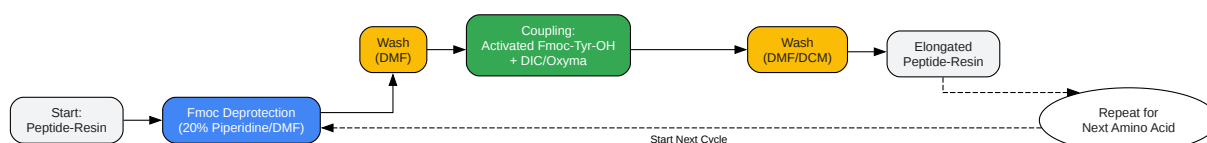
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

- **Cleavage Cocktail:** A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. TIS acts as a scavenger to trap reactive cations generated during deprotection.
- **Cleavage Procedure:** The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

- **Peptide Precipitation and Purification:** The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Experimental Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis involving the coupling of **Fmoc-Tyr-OH**.



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Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

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